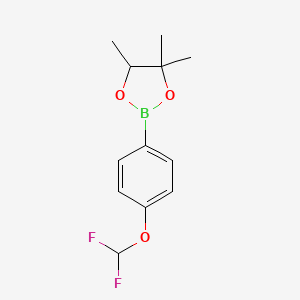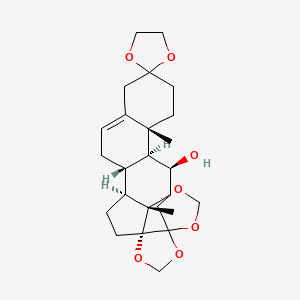
Psilocin O-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Psilocin O-Glucuronide is a metabolite of psilocin, which is the active compound derived from psilocybin, a naturally occurring psychedelic compound found in certain mushrooms. Psilocin is known for its psychoactive effects, which are primarily mediated through its action on serotonin receptors in the brain. This compound is formed in the body through the process of glucuronidation, where psilocin is conjugated with glucuronic acid, making it more water-soluble and easier to excrete .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Psilocin O-Glucuronide typically involves the enzymatic glucuronidation of psilocin. This process can be carried out using uridine 5’-diphospho-glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to psilocin . The reaction conditions generally include a buffered aqueous solution, with optimal pH and temperature conditions for the specific UGT enzyme used.
Industrial Production Methods: Industrial production of this compound would likely follow similar enzymatic processes, scaled up to accommodate larger volumes. This would involve the use of bioreactors to maintain the necessary conditions for enzyme activity and efficient conversion of psilocin to its glucuronide form .
Analyse Des Réactions Chimiques
Types of Reactions: Psilocin O-Glucuronide primarily undergoes hydrolysis reactions, where the glucuronide moiety is cleaved off by beta-glucuronidase enzymes, regenerating psilocin . This reaction is significant in the context of its metabolism and excretion in the body.
Common Reagents and Conditions: The hydrolysis of this compound typically requires the presence of beta-glucuronidase, which can be found in various tissues and organs . The reaction conditions include a suitable pH and temperature that favor enzyme activity.
Major Products Formed: The major product formed from the hydrolysis of this compound is psilocin, which can then exert its psychoactive effects or undergo further metabolism .
Applications De Recherche Scientifique
Psilocin O-Glucuronide has several applications in scientific research, particularly in the fields of pharmacology, toxicology, and forensic science. It is used as a biomarker to study the metabolism and excretion of psilocin in the body . Additionally, it is valuable in the development of analytical methods for detecting psilocin and its metabolites in biological samples . Research into the pharmacokinetics of psilocin and its glucuronide conjugates helps in understanding the duration and intensity of its psychoactive effects .
Mécanisme D'action
Psilocin O-Glucuronide itself is not pharmacologically active; however, its formation and hydrolysis play a crucial role in the pharmacokinetics of psilocin. Psilocin exerts its effects by acting as a partial agonist at serotonin 5-HT2A receptors in the brain . This interaction leads to altered perception, mood, and cognition, which are characteristic of the psychedelic experience .
Comparaison Avec Des Composés Similaires
Psilocin O-Glucuronide is similar to other glucuronide conjugates of psychoactive compounds, such as morphine-6-glucuronide and codeine-6-glucuronide, which are metabolites of morphine and codeine, respectively . These compounds also undergo glucuronidation to increase their water solubility and facilitate excretion. this compound is unique in its association with the psychedelic effects of psilocin, which distinguishes it from other glucuronide metabolites .
List of Similar Compounds:- Morphine-6-glucuronide
- Codeine-6-glucuronide
- 4-Hydroxyindole-3-acetic acid (a metabolite of serotonin)
- 4-Hydroxytryptophol (another metabolite of serotonin)
Propriétés
Numéro CAS |
514212-83-0 |
|---|---|
Formule moléculaire |
C18H24N2O7 |
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[[3-[2-(dimethylamino)ethyl]-1H-indol-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H24N2O7/c1-20(2)7-6-9-8-19-10-4-3-5-11(12(9)10)26-18-15(23)13(21)14(22)16(27-18)17(24)25/h3-5,8,13-16,18-19,21-23H,6-7H2,1-2H3,(H,24,25)/t13-,14-,15+,16-,18+/m0/s1 |
Clé InChI |
QPZFVYCQQOLROG-RNGZQALNSA-N |
SMILES isomérique |
CN(C)CCC1=CNC2=C1C(=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
SMILES canonique |
CN(C)CCC1=CNC2=C1C(=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



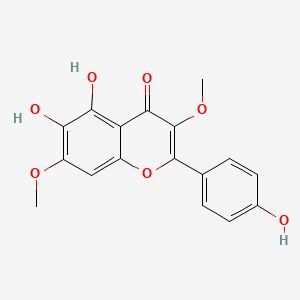
![Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, potassium salt](/img/structure/B13414789.png)
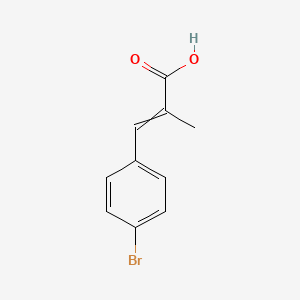
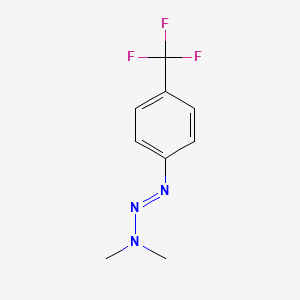
![(1S,2R,3S,4aR,4bR,7S,9aS,10S,10aR)-Methoxymethyl 2,3,7-trihydroxy-1-methyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylate](/img/structure/B13414812.png)

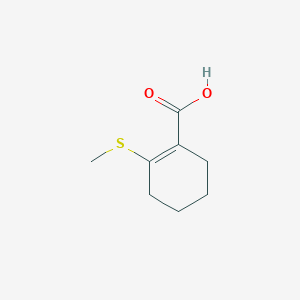
![(2e)-N-ethyl-3-phenyl-N-[(2e)-3-phenylprop-2-en-1-yl]prop-2-en-1-amine](/img/structure/B13414823.png)
![[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13414825.png)
